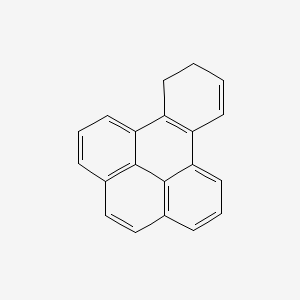

BENZO(e)PYRENE, 9,10-DIHYDRO-

Description

Isomeric Benzopyrenes: Structural Diversity and Research Context

Among the vast family of PAHs, benzopyrenes are pentacyclic aromatic hydrocarbons with the chemical formula C₂₀H₁₂. wikipedia.orgwikipedia.org They are structurally a fusion of a pyrene (B120774) molecule and a phenylene group. wikipedia.org Two primary isomers exist: benzo[a]pyrene (B130552) (B[a]P) and benzo[e]pyrene (B47544) (B[e]P). wikipedia.org

Benzo[a]pyrene is the more extensively studied of the two, largely due to its potent carcinogenic properties. mdpi.comwikipedia.org Its metabolism has been a major focus of cancer research, leading to the identification of its ultimate carcinogenic metabolite, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). mdpi.comwikipedia.org Benzo[e]pyrene, while less carcinogenic, is also a subject of scientific investigation to understand the structural features that influence the biological activity of PAHs. researchgate.net The differing biological activities of these isomers underscore the importance of molecular geometry and the location of specific regions, like the "bay region," in determining the ultimate toxic potential of a PAH.

Significance of Dihydro-Derivatives in Mechanistic Investigations

The metabolic activation of PAHs is a critical area of study, and dihydro-derivatives, specifically dihydrodiols, are key intermediates in this process. nih.govmdpi.com Enzymes such as cytochrome P450 monooxygenases and epoxide hydrolase convert parent PAHs into these more water-soluble metabolites. mdpi.comwikipedia.org For instance, benzo[a]pyrene is metabolized to B[a]P-7,8-epoxide, which is then hydrated to form (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org This dihydrodiol is a precursor to the highly reactive diol epoxide BPDE, which can form covalent adducts with DNA. wikipedia.org

The synthesis and study of specific dihydro-derivatives are crucial for several research purposes:

Mechanistic Elucidation: By studying the metabolism and mutagenicity of isolated dihydrodiols, researchers can unravel the specific pathways leading to cellular damage. researchgate.netnih.gov

Reference Standards: Synthesized dihydro-derivatives serve as essential analytical standards for identifying and quantifying metabolites in complex biological samples.

BENZO(e)PYRENE, 9,10-DIHYDRO- (also known as 9,10-Dihydrobenzo[e]pyrene) is a specific dihydro-derivative of the benzo[e]pyrene isomer. ontosight.ai It is a polycyclic aromatic hydrocarbon that has been a subject of interest in mechanistic studies. researchgate.netontosight.ai Unlike the highly studied K-region dihydrodiols, the 9,10-dihydro derivative represents a non-K-region metabolite. acs.org

Research has shown that while benzo[e]pyrene itself and its 9,10-dihydroxy derivative show little to no mutagenic activity in certain assays, 9,10-dihydrobenzo[e]pyrene can be metabolically activated to form potent mutagenic products. researchgate.net This finding is significant because it highlights that different metabolic activation pathways can exist even for less carcinogenic PAHs and that hydrogenation at specific positions can dramatically alter the biological potential of the molecule. researchgate.net The synthesis of 9,10-dihydrobenzo[e]pyrene has been achieved through methods such as the dehydration of 9-hydroxy-9,10,11,12-tetrahydrobenzo[e]pyrene. acs.org Spectroscopic analysis, including infrared spectroscopy, has been used to characterize its structure, particularly in studies comparing the spectra of standard PAHs with those of partially hydrogenated PAHs (Hn-PAHs). astrochem.org

Data Tables

Table 1: Physicochemical Properties of BENZO(e)PYRENE, 9,10-DIHYDRO- and Related Compounds

| Property | BENZO(e)PYRENE, 9,10-DIHYDRO- | Benzo[e]pyrene | Benzo[a]pyrene |

| Molecular Formula | C₂₀H₁₄ | C₂₀H₁₂ | C₂₀H₁₂ |

| Molecular Weight | 266.33 g/mol | 252.32 g/mol | 252.32 g/mol |

| CAS Number | 1851-63-4 | 192-97-2 | 50-32-8 |

Data sourced from multiple chemical information databases.

Table 2: Spectroscopic Data for BENZO(e)PYRENE, 9,10-DIHYDRO-

| Spectroscopic Technique | Observed Data | Reference |

| ¹H NMR (60 MHz) | 7.7-8.5 (8 H, m), 5.40 (H9, m), 2.8-3.3 (2 H, m), 1.7-2.3 (2 H, m) | acs.org |

| Infrared (IR) Spectroscopy | Spectra show characteristics that distinguish it from the fully aromatic PAH equivalent, particularly in the C–H stretching regions. | astrochem.org |

This table presents a summary of available spectroscopic data from cited research.

Properties

CAS No. |

66788-01-0 |

|---|---|

Molecular Formula |

C20H14 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

11,12-dihydrobenzo[e]pyrene |

InChI |

InChI=1S/C20H14/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1,3-7,9-12H,2,8H2 |

InChI Key |

LFFOMFJFZJWEHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Academic Study

Laboratory Synthesis Pathways of BENZO(e)PYRENE, 9,10-DIHYDRO-

Precursor Compounds and Reaction Conditions

A documented pathway for the synthesis of 9,10-dihydrobenzo[e]pyrene involves the acid-catalyzed dehydration of a tetrahydrobenzo[e]pyrenol precursor. acs.org The synthesis starts from the corresponding ketone, which is first reduced to an alcohol. The subsequent dehydration and rearrangement under acidic conditions yield the desired dihydro- product.

Another general approach applicable to the synthesis of dihydro-polycyclic aromatic hydrocarbons (PAHs) is the selective catalytic hydrogenation of the parent arene, benzo[e]pyrene (B47544). smolecule.com This method requires careful selection of catalysts and control of reaction conditions to achieve partial reduction of the specific double bond at the 9,10-position without over-hydrogenating the entire ring system. For instance, hydrogenation of PAHs over a palladium catalyst tends to afford K-region dihydroarenes regiospecifically. researchgate.net

Stereoselective Synthesis Approaches

While the direct stereoselective synthesis of 9,10-dihydrobenzo[e]pyrene is not extensively documented, stereochemical control is crucial in the synthesis of its biologically relevant metabolites, particularly the trans-dihydrodiols. These approaches typically start with the achiral 9,10-dihydrobenzo[e]pyrene or a related precursor and introduce chirality in subsequent steps.

For example, the synthesis of the trans-4,5-dihydrodiol of benzo[e]pyrene, a K-region diol, is achieved through a multi-step procedure starting from benzo[e]pyrene. acs.org This involves conversion to a cis-diol, oxidation to a quinone, and finally, stereoselective reduction of the quinone with a reagent like potassium borohydride (B1222165) to yield the trans-diol. acs.org

Furthermore, methodologies developed for related PAHs, such as benzo[a]pyrene (B130552), are informative. The enantioselective epoxidation of a dihydro-PAH, like the Jacobsen-Katsuki epoxidation, is a powerful tool for creating chiral building blocks. rsc.orgrsc.org Such methods are employed to synthesize specific enantiomers of diol epoxides, which are critical for studying the stereoselectivity of metabolic activation and DNA adduction. nih.govnih.gov

Preparation of Labeled Analogues for Mechanistic Probing

Isotopically labeled analogues of 9,10-dihydrobenzo[e]pyrene are indispensable for mechanistic studies, serving as tracers in metabolic pathways and as internal standards for quantitative analysis by mass spectrometry. nih.govnih.gov Common isotopes used are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

General strategies for preparing labeled PAHs can be applied to 9,10-dihydrobenzo[e]pyrene:

Synthesis from Labeled Precursors : The synthesis can be initiated using commercially available starting materials that are already isotopically enriched. For instance, a synthetic route involving a Friedel-Crafts reaction could employ ¹³C-labeled succinic anhydride (B1165640) to incorporate the label into the core structure. researchgate.netnii.ac.jp

Hydrogen-Isotope Exchange (HIE) : This method involves the exchange of protium (B1232500) (¹H) atoms on the molecule with deuterium or tritium. Transition-metal catalysts, particularly those based on iridium or ruthenium, are effective for regioselective C-H activation and HIE under mild conditions. researchgate.netresearchgate.net

Catalytic Hydrogenation/Deuteration : If the synthesis proceeds via catalytic hydrogenation of benzo[e]pyrene, using deuterium gas (D₂) in place of hydrogen gas (H₂) can introduce deuterium atoms across the 9,10-double bond. researchgate.net

These labeled compounds are crucial for stable isotope dilution (SID) assays, which provide high accuracy and sensitivity for quantifying metabolites in complex biological matrices. nih.gov

Derivatization for Enhanced Analytical Resolution and Study

Chemical derivatization is a key strategy employed to improve the analytical properties of 9,10-dihydrobenzo[e]pyrene and its metabolites, particularly for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analyses. semanticscholar.orgjfda-online.com The primary goals of derivatization are to increase volatility, enhance thermal stability, improve chromatographic separation, and/or increase detection sensitivity. jfda-online.comgcms.cz

Silylation : This is one of the most common derivatization techniques for hydroxylated PAH metabolites, such as the dihydrodiols of benzo[e]pyrene. Hydroxyl groups are converted into trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). koreascience.or.kr This process masks the polar -OH groups, reducing hydrogen bonding and making the analytes more volatile and suitable for GC-MS analysis. nih.govgcms.cz

Alkylation : Hydroxylated metabolites can also be derivatized through alkylation, for example, by reaction with an alkyl iodide. psu.edunih.gov This can improve chromatographic resolution and detection for both GC and LC analysis.

Acylation : This involves reacting hydroxyl or amino groups with acylating reagents. This can be used to improve chromatographic behavior and introduce specific mass tags for MS detection. semanticscholar.org

Fluorescent Derivatization : For analysis by HPLC with fluorescence detection, which is highly sensitive, non-fluorescent or weakly fluorescent compounds can be tagged with a fluorescent group. This is particularly useful for certain oxidized metabolites that may have lost the native fluorescence of the parent PAH system.

Chiral Derivatization : To resolve enantiomers of chiral metabolites (e.g., trans-dihydrodiols) on a non-chiral chromatographic column, they can be reacted with a chiral derivatizing agent to form diastereomers. jfda-online.com These diastereomers have different physical properties and can be separated chromatographically, allowing for the quantification of individual enantiomers.

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass spectrometry is a critical technique for the identification of 9,10-dihydrobenzo[e]pyrene and the characterization of its metabolic products. Following incubation with rat liver microsomes, 9,10-dihydrobenzo[e]pyrene is known to be metabolically activated into mutagenic products. nih.gov Mass spectrometry, often coupled with gas-liquid chromatography (g.l.c.), is employed to identify these metabolites by analyzing their trimethylsilyl (B98337) ethers. acs.org

Metabolic profiling studies have confirmed the formation of a benzo ring epoxide of 9,10-dihydrobenzo[e]pyrene. nih.gov Further analysis has also detected the formation of other metabolites, including a tetrol, which was tentatively identified as 4,5,9,10-tetrahydroxy-4,5,9,10-tetrahydrobenzo[e]pyrene. acs.org In the study of related fungal metabolism of (+/-) trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene, mass spectra of resulting products gave parent ions and diagnostic fragmentation patterns (e.g., loss of oxygen, M-16) consistent with the formation of diol-epoxide structures. nii.ac.jpastrochem.org These applications underscore the power of MS in determining the molecular weight of metabolites and providing structural clues essential for constructing a comprehensive metabolic profile.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Characterization

The electronic and vibrational properties of 9,10-dihydrobenzo[e]pyrene are characterized using UV-Vis and IR spectroscopy. These techniques probe the electronic transitions and molecular vibrations, respectively, providing a detailed fingerprint of the compound.

IR spectroscopy of 9,10-dihydrobenzo[e]pyrene reveals a complex spectrum due to the presence of both aromatic (sp²) and aliphatic (sp³) carbon-hydrogen bonds, which results in a mixture of aromatic and aliphatic spectral features. oregonstate.edu The hydrogenation at the 9 and 10 positions breaks molecular symmetries and increases the number of infrared-active modes compared to the fully aromatic benzo[e]pyrene (B47544). oregonstate.edu The IR spectrum shows strong C-H stretching bands characteristic of aliphatic groups, which are useful for distinguishing hydrogenated from fully aromatic PAHs. oregonstate.edu

Table 1: Major Infrared Absorption Bands of 9,10-Dihydrobenzo[e]pyrene (Argon Matrix-Isolated)

| Frequency (cm⁻¹) | Wavelength (µm) | Relative Strength | Assignment |

|---|---|---|---|

| 3064.3 | 3.263 | Weak | Aromatic C-H Stretch |

| 2962.3 | 3.376 | Medium | Aliphatic C-H Stretch |

| 2928.3 | 3.415 | Strong | Aliphatic C-H Stretch |

| 2855.9 | 3.502 | Medium | Aliphatic C-H Stretch |

| 1446.5 | 6.913 | Medium | Aliphatic C-H Bend |

| 884.2 | 11.310 | Medium | Aromatic C-H Out-of-Plane Bend |

| 830.4 | 12.042 | Strong | Aromatic C-H Out-of-Plane Bend |

| 753.8 | 13.266 | Strong | Aromatic C-H Out-of-Plane Bend |

Data sourced from The Astrophysical Journal Supplement Series, 205:8 (2013). oregonstate.edu

UV-Vis spectroscopy is utilized to study the electronic transitions of 9,10-dihydrobenzo[e]pyrene and its metabolites. The UV absorbance spectrum of phenolic metabolites of the related B[e]P 9,10-dihydrodiol has been documented. nih.gov For related compounds like 9,10-dihydrobenzo(a)pyren-7(8H)-one, computational methods such as time-dependent density functional theory (TD-DFT) have been used to simulate the UV-Vis spectrum. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, typically π-π* transitions, and provide good qualitative agreement with experimental data. researchgate.netacs.org

Fluorescence Spectroscopy for Molecular Conformation and Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the conformation of polycyclic aromatic hydrocarbons and their interactions with biological macromolecules. While a specific fluorescence quantum yield for 9,10-dihydrobenzo[e]pyrene was not found in the reviewed literature, the technique is widely applied to its derivatives.

A key application is the use of fluorescence-line-narrowed (FLN) spectroscopy to study carcinogen-DNA adducts. nih.gov This high-resolution technique can provide highly characteristic spectra of the chromophore, allowing for the distinction between different derivatives and their adducts even when their conventional broadband fluorescence spectra are very similar. nih.gov For example, the FLN spectra of DNA modified by the ultimate carcinogenic metabolite of the related benzo[a]pyrene (B130552) are well-resolved and can be compared with various tetrahydro-benzo[a]pyrene derivatives. nih.gov Additionally, fluorescence spectroscopy is used to study the aggregation characteristics of related molecules, such as 9,10-dihydrobenzo[a]pyrene-7(8H)-one, which can exhibit aggregation-induced emission enhancement (AIEE). uvic.ca

Chiral Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization

The metabolism of parent PAHs can introduce chiral centers, leading to the formation of multiple stereoisomers. Chiral spectroscopy, particularly circular dichroism (CD), is indispensable for characterizing these isomers. The absolute configurations of the optically active trans-dihydrodiol metabolites of related PAHs are routinely assigned by comparing their CD spectra to those of known standards.

In the study of benzo[a]pyrene derivatives, induced circular dichroism (ICD) is used to probe the binding conformations of diol-epoxide-DNA adducts. The sign and magnitude of the CD signals can distinguish between adducts that bind externally in the DNA minor groove and those that intercalate between base pairs. The specific conformation is often dependent on the absolute configuration of the adduct and the local DNA sequence. Resolution of racemic mixtures of dihydrodiol derivatives is achieved by chiral HPLC, and the absolute configurations of the separated enantiomers are subsequently determined through CD spectroscopy. This demonstrates the critical role of chiral spectroscopy in understanding the stereochemical factors that influence the biological activity of these compounds.

Metabolic Pathways and Biochemical Transformations in Experimental Systems

Enzymatic Formation of BENZO(e)PYRENE, 9,10-DIHYDRO- from Benzo(e)pyrene

The initial step in the metabolism of B(e)P involves oxidation by a complex system of enzymes, primarily the Cytochrome P450 (CYP) monooxygenases, to form epoxide intermediates. These epoxides are subsequently hydrated by epoxide hydrolases to yield dihydrodiols. However, the formation of the B(e)P-9,10-dihydrodiol is a notably minor pathway in the model organisms studied.

In vitro studies using hepatic microsomes from rats have been crucial in elucidating the metabolic pathways of B(e)P. These studies consistently show that the primary site of metabolic attack is the K-region (the 4,5-position), leading to the formation of B(e)P-4,5-dihydrodiol as the major dihydrodiol metabolite. nih.gov Research utilizing liver microsomes from untreated rats identified trans-4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene, along with 1- and 3-hydroxybenzo[e]pyrene, as the main metabolic products. nih.gov Oxidation at the 9,10-position, which would lead to the formation of B(e)P-9,10-dihydrodiol, is minimal. nih.gov

One study using high-pressure liquid chromatography to separate metabolites found that the B(e)P-9,10-dihydrodiol constituted less than 1% of the total metabolites produced by rat liver microsomes. nih.gov The production of dihydrodiols, including the small amounts of the 9,10-dihydrodiol, was shown to be dependent on the presence of epoxide hydrolase in reconstituted mixed-function oxidase systems, confirming the sequential action of CYP-mediated epoxidation followed by enzymatic hydration. nih.gov

Studies in hamster embryo cells further underscore the low propensity for bay-region metabolism of B(e)P. In incubations with hamster embryo cells, little to no formation of B(e)P-9,10-dihydrodiol could be detected. nih.gov The major metabolites identified in this system were the B(e)P-4,5-dihydrodiol and glucuronide conjugates of other metabolites. nih.gov Even when the cells were treated with potent enzyme inducers like Benzo(a)pyrene, the formation of the B(e)P-9,10-dihydrodiol was not induced. nih.gov

| Experimental System | Pre-treatment / Inducer | Major Metabolites | B(e)P-9,10-dihydrodiol Formation | Reference |

| Rat Liver Microsomes | None (Untreated) | trans-4,5-dihydrodiol, 1-OH-B(e)P, 3-OH-B(e)P | Not initially detected | nih.gov |

| Rat Liver Microsomes | None (Control) | trans-4,5-dihydrodiol, Phenols | < 1% of total metabolites | nih.gov |

| Rat Liver Microsomes | Polycyclic Aromatic Hydrocarbons | trans-4,5-dihydrodiol, Phenols, Tetrols | Detected, but minor | nih.govoup.com |

| Hamster Embryo Cells | None | trans-4,5-dihydrodiol, Glucuronide conjugates | Not detected (<0.2% of metabolites) | nih.gov |

| Hamster Embryo Cells | Benzo(a)pyrene | trans-4,5-dihydrodiol, Glucuronide conjugates | Not induced | nih.gov |

The regioselectivity of the monooxygenase enzymes is a critical determinant of the metabolic profile and subsequent biological activity of PAHs. For B(e)P, the enzymatic system in rat liver microsomes exhibits a strong preference for oxidation at the K-region (4,5-position) and the 1- and 3-positions. nih.gov Pre-treatment of rats with various monooxygenase inducers, such as polycyclic aromatic hydrocarbons, can alter the metabolic profile and lead to detectable, albeit still minor, oxidation at the 9,10-position. nih.govoup.com This contrasts sharply with the metabolism of Benzo(a)pyrene, where the 7,8-position (a non-K-region) is a major site of initial oxidation, leading to the formation of its proximate carcinogen, the 7,8-dihydrodiol. The observed regioselectivity away from the bay-region of B(e)P is considered a primary reason for its low carcinogenic potential within the framework of the bay-region theory of chemical carcinogenesis. nih.gov

Subsequent Biotransformations of BENZO(e)PYRENE, 9,10-DIHYDRO-

Once formed, dihydrodiol metabolites can undergo further biotransformations, including secondary oxidation to diol-epoxides or conjugation with endogenous molecules to facilitate excretion.

A key step in the activation of many carcinogenic PAHs is the further oxidation of a bay-region dihydrodiol to a highly reactive diol-epoxide. However, for B(e)P, this pathway appears to be blocked or extremely inefficient. Extensive research has failed to detect the formation of the putative ultimate carcinogen, 9,10-dihydroxy-11,12-epoxy-9,10,11,12-tetrahydrobenzo[e]pyrene (B(e)P-9,10-diol-11,12-epoxide), from B(e)P in incubations with rat liver microsomes, even after pre-treatment with various inducers. nih.govoup.com This lack of a benzo ring epoxide formation is believed to be the reason for the inability of B(e)P-9,10-dihydrodiol to be metabolically activated into mutagenic products by these enzyme systems. researchgate.net While some secondary oxidation products, such as a tetrol tentatively identified as 4,5,9,10-tetrahydroxy-4,5,9,10-tetrahydrobenzo[e]pyrene, have been observed in induced microsomes, these likely arise from further metabolism of the more abundant 4,5-dihydrodiol. nih.govoup.com

Stereochemical Aspects of Metabolic Processing

The enzymatic reactions catalyzed by Cytochrome P450 and epoxide hydrolase are known to be stereoselective, meaning they can preferentially produce one stereoisomer over another. The metabolism of Benzo(a)pyrene, for instance, is highly stereospecific, leading to the formation of specific enantiomers of its 7,8-dihydrodiol, which in turn influences the stereochemistry and biological activity of the resulting diol-epoxides. researchgate.netnih.gov However, detailed studies on the stereochemical aspects of B(e)P metabolism, particularly concerning the formation of the minor 9,10-dihydrodiol, are not prevalent in the scientific literature. Given that the formation of B(e)P-9,10-dihydrodiol is a very minor metabolic pathway and that it is not further converted to a diol-epoxide, the stereochemical specifics of its formation have not been a primary focus of research compared to the pathways of more potent carcinogens.

Comparative Metabolic Studies with Isomeric Dihydro-PAHs in Model Systems

The metabolism of dihydro-PAHs is complex and highly dependent on the specific isomer and the enzymatic machinery present in the model system. In vitro studies using liver microsomes and cell cultures have been instrumental in elucidating the metabolic pathways of these compounds. A key observation is that the position of the saturated carbon atoms significantly influences the regioselectivity of metabolic enzymes, leading to different metabolic profiles and, consequently, varying biological activities.

Research has shown that 9,10-dihydrobenzo(e)pyrene can be metabolically activated to form potent mutagenic products. researchgate.net This activation is a critical step in the potential initiation of carcinogenic processes. The metabolic pathways of benzo(a)pyrene, a well-studied carcinogenic PAH, offer a valuable comparative framework. In various cell types, the metabolism of benzo(a)pyrene yields three primary dihydrodiol metabolites: the major metabolite, 7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene, along with 4,5-dihydroxy-4,5-dihydrobenzo(a)pyrene and trace amounts of 9,10-dihydroxy-9,10-dihydrobenzo(a)pyrene. aacrjournals.org This demonstrates a clear preference for enzymatic attack at specific regions of the molecule.

The formation of dihydrodiol metabolites is a key step in the metabolic activation of many PAHs. For instance, studies with benzo(a)pyrene have identified the formation of 7,8- and 9,10-dihydrodiol metabolites in cultured human and murine skin cells. nih.gov The induction of enzymes responsible for this metabolism can vary between species, highlighting the importance of using multiple model systems to understand human-relevant pathways. nih.gov

The table below summarizes findings from various studies on the metabolism of dihydro-PAHs, providing a comparative overview of the metabolites formed.

| Compound | Model System | Major Metabolites Identified | Reference |

| BENZO(e)PYRENE, 9,10-DIHYDRO- | Not specified | Potent mutagenic products | researchgate.net |

| Benzo(a)pyrene | Human blood monocytes and lymphocytes | 7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene (major), 4,5-dihydroxy-4,5-dihydrobenzo(a)pyrene, 9,10-dihydroxy-9,10-dihydrobenzo(a)pyrene (trace) | aacrjournals.org |

| Benzo(a)pyrene | Cultured human and murine skin cells | 7,8-dihydrodiol and 9,10-dihydrodiol metabolites | nih.gov |

These comparative studies underscore the structural nuances that dictate the metabolic pathways of dihydro-PAHs. The position of the dihydro- functionality in the aromatic ring system directs the enzymatic modifications, leading to a diverse array of metabolites with distinct biological properties. Further research involving direct comparative metabolism of a wider range of dihydro-PAH isomers in multiple model systems is necessary to build a comprehensive understanding of their structure-activity relationships.

Molecular Interaction Dynamics with Biological Macromolecules in Controlled Environments

Non-Covalent Binding Mechanisms with Nucleic Acids (e.g., DNA, RNA) in Solution

Prior to the formation of stable covalent bonds, electrophilic metabolites of PAHs like BePE engage in non-covalent associations with the helical structure of DNA. These initial interactions are critical as they can influence the rate, location, and nature of subsequent covalent adduct formation.

Spectroscopic studies on the covalent adducts formed between 9,10-epoxy-9,10,11,12-tetrahydrobenzo[e]pyrene (BePE) and calf thymus DNA have revealed the existence of two primary conformational sites, suggesting different initial non-covalent associations. nih.gov These conformations are distinguished by the orientation of the pyrene (B120774) residue relative to the DNA helix.

Site I (Quasi-Intercalation): This binding mode is characterized by a near-parallel orientation of the planar pyrene residue with the planes of the DNA bases. nih.gov Evidence from optically detected magnetic resonance (ODMR) indicates that the adduct resides in an environment with "quasi-intercalative character," where the pyrene chromophore is perturbed by its close association with the nucleic acid. nih.govacs.org This conformation involves a significant interaction between the π-electron systems of the pyrene moiety and the DNA bases. nih.gov

Site II (Groove Binding): In this conformation, the pyrene residue is presumed to lie on the exterior of the DNA helix, likely situated within one of the grooves. nih.gov ODMR studies comparing BePE-DNA adducts to those of benzo[a]pyrene (B130552) derivatives suggest the BePE chromophore is in a distinct local environment that is more interactive with the nucleic acid than a simple external binding site, yet different from a classic intercalated position. nih.gov

Studies indicate that for BePE-DNA complexes, the quasi-intercalative Site I conformations are predominant. nih.gov

While the structural aspects of BePE binding to DNA have been characterized, detailed thermodynamic and kinetic data for the initial non-covalent association of 9,10-dihydrobenzo(e)pyrene or its epoxide metabolites with nucleic acids are not extensively documented in the reviewed scientific literature. Such analyses would involve determining parameters like the binding constant (Ka), and the changes in enthalpy (ΔH) and entropy (ΔS) upon complex formation, which are crucial for a complete understanding of the driving forces behind the interaction.

Covalent Adduct Formation with Nucleic Acids in Biochemical Assays

The formation of stable covalent adducts between the reactive BePE metabolite and nucleic acids is a critical event. These adducts represent a form of DNA damage that can lead to mutations if not properly repaired.

The chemical structure of the PAH metabolite significantly influences the stereochemical outcome of its reaction with DNA. Unlike the highly stereoselective reactions observed with benzo[a]pyrene diol epoxides, the reaction of BePE with DNA shows a considerable loss of stereospecificity. nih.govoup.com This difference is attributed to the absence of the 7- and 8-hydroxyl groups in BePE, which in other molecules can direct the stereochemical course of the reaction. nih.gov

The primary site of covalent modification on the nucleic acid has been identified:

Regiochemistry: BePE reacts mainly with the N² exocyclic amino group of guanine residues. oup.com

Stereochemistry: The reaction proceeds through both cis and trans additions relative to the plane of the pyrene ring system at the C-10 position, which links to the guanine base. oup.com

In addition to the major guanine adducts, the formation of other minor adducts, tentatively identified as deoxyadenosine derivatives, has also been reported. oup.com

A variety of spectroscopic techniques have been employed to characterize the structure and local environment of BePE-DNA adducts. These methods provide insights into the conformational differences between the binding modes. nih.gov

Absorption and Fluorescence Spectroscopy: The two primary conformations (Site I and Site II) exhibit distinct spectral characteristics. Site I adducts show a significant red shift of approximately 10 nm in the absorption maximum of the pyrene nucleus and a markedly reduced fluorescence yield. nih.gov In contrast, Site II adducts display a much smaller red shift of about 2 nm and have a non-zero fluorescence yield. nih.gov

Electric Linear Dichroism: This technique, which measures the differential absorption of polarized light, also distinguishes between the two sites. Site I adducts yield a negative signal, consistent with the pyrene chromophore being oriented parallel to the DNA bases, whereas Site II adducts produce a positive signal. nih.gov

Table 1: Spectroscopic Characteristics of BePE-DNA Adduct Conformations

| Feature | Site I (Quasi-Intercalation) | Site II (Groove Binding) |

|---|---|---|

| Absorption Max Shift | ~10 nm (red shift) | ~2 nm (red shift) |

| Fluorescence Yield | Significantly reduced | Non-zero |

| Electric Linear Dichroism | Negative Signal (ΔA) | Positive Signal (ΔA) |

| Proposed Orientation | Pyrene residue near-parallel to DNA bases | Pyrene residue on the exterior of the helix |

Data sourced from Geacintov et al., 1982. nih.gov

Interactions with Proteins and Other Cellular Components in vitro

While the interactions of 9,10-dihydrobenzo(e)pyrene and its metabolites with nucleic acids have been the subject of detailed structural studies, specific research detailing their in vitro interactions with proteins and other cellular components is limited in the available scientific literature. The majority of research on PAH-protein interactions has historically focused on other isomers, such as benzo[a]pyrene, whose metabolites have been shown to bind to various nuclear proteins, including histones. Elucidating the specific protein targets of 9,10-dihydrobenzo(e)pyrene metabolites would be a valuable area for future research to fully understand its cellular impact.

Identification of Protein Targets

While direct protein targets of 9,10-dihydrobenzo[e]pyrene are a subject of ongoing investigation, research on its metabolites and structurally related polycyclic aromatic hydrocarbons (PAHs) has identified several key protein families that are likely to be involved in its interactions.

Metabolizing enzymes are primary protein interactors. Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are known to metabolize PAHs and their derivatives. researchgate.netdoi.org Specifically, CYP3A4 has been shown to have a high "aromatase" activity for metabolizing related compounds, suggesting it is a significant interacting protein. researchgate.net Other potential protein targets include the aryl hydrocarbon receptor and glycine N-methyltransferase, which are involved in the broader metabolism of PAHs. nih.gov

Studies on the dihydroxy derivative, trans-9,10-dihydroxy-9,10-dihydrobenzo[e]pyrene, have provided more specific insights into nuclear protein targets. In hamster embryo cells, this metabolite was found to heavily label a protein with a mobility similar to that of histone H1, with minor labeling of other non-histone proteins. nih.gov This suggests that histones and other chromosomal proteins are potential targets for metabolites of 9,10-dihydrobenzo[e]pyrene. General binding to a range of proteins and enzymes is also anticipated, which could lead to alterations in gene expression and protein function.

Table 1: Potential Protein Targets of 9,10-Dihydrobenzo[e]pyrene and its Metabolites

| Protein/Protein Family | Evidence | Potential Role |

| Cytochrome P450 (CYP) Enzymes | Involved in the metabolism of PAHs and aromatization of related dihydro-compounds. researchgate.netdoi.org | Metabolic activation of the parent compound to reactive intermediates. |

| Aryl Hydrocarbon Receptor | Binds PAHs and mediates their toxic effects. nih.gov | Regulation of gene expression in response to PAH exposure. |

| Glycine N-Methyltransferase | Involved in the metabolism of PAHs. nih.gov | Detoxification or metabolic processing of the compound. |

| Histones (H1-like) | Heavily labeled by the 9,10-dihydroxy metabolite of a related PAH. nih.gov | Potential for covalent binding, leading to altered chromatin structure and function. |

| Other Non-histone Chromosomal Proteins | Minor labeling by the 9,10-dihydroxy metabolite of a related PAH. nih.gov | Interaction with proteins involved in DNA replication, repair, and transcription. |

| Topoisomerases | General protein-binding alerts for carcinogenic PAHs. ornl.gov | Potential for interference with DNA topology and function. |

Mechanisms of Protein Adduct Formation

The formation of protein adducts by 9,10-dihydrobenzo[e]pyrene is believed to proceed through its metabolic activation to reactive electrophilic intermediates. nih.gov The primary mechanism involves the action of cytochrome P450 enzymes, which can oxygenate the molecule to form epoxides.

A key proposed reactive intermediate is a bay-region tetrahydroepoxide. nih.gov The high mutagenicity of 9,10-dihydrobenzo[e]pyrene following metabolism has been attributed to the formation of this highly reactive species. nih.gov This epoxide can then readily react with nucleophilic residues on proteins, such as cysteine, histidine, and lysine, to form stable covalent adducts.

For the related trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene, it is suggested that a vicinal diol epoxide acts as an intermediate in its binding to nuclear proteins. nih.gov This provides a model for how the diol derivatives of 9,10-dihydrobenzo[e]pyrene might also form protein adducts.

Another identified metabolic pathway is the aromatization of 9,10-dihydrobenzo[e]pyrene, which has been observed in incubations with rat liver microsomes. researchgate.netdoi.orgresearchgate.net This process, catalyzed by cytochrome P450 enzymes, involves dehydrogenation and could also lead to the formation of reactive species that can bind to proteins. researchgate.netdoi.org

Table 2: Proposed Mechanisms of Protein Adduct Formation

| Mechanism | Description | Key Intermediates |

| Bay-Region Epoxidation | Cytochrome P450-mediated oxidation of the benzo-ring to form a highly reactive epoxide. | Bay-region tetrahydroepoxide |

| Diol Epoxide Formation | Further epoxidation of a dihydrodiol metabolite to form a diol epoxide. | Vicinal diol epoxide |

| Aromatization | Dehydrogenation of the dihydro-moiety to form the fully aromatic benzo[e]pyrene (B47544), potentially generating reactive intermediates. | Not fully elucidated |

Influence of Molecular Structure on Interaction Specificity

A significant finding is the pronounced selectivity for protein binding over DNA binding for the dihydroxy metabolite of the related benzo[a]pyrene. The ratio of DNA specific activity to protein specific activity for trans-9,10-dihydroxy-9,10-dihydro-B[a]P was found to be extremely low (0.03). nih.gov This indicates a strong preference for interaction with proteins. This selectivity suggests that factors beyond the intrinsic chemical reactivity of the epoxide intermediates are important in determining the ultimate molecular target. nih.gov

The degree of saturation of the rings also has a profound effect on biological interactions. Increased hydrogenation, leading to a less planar and less aromatic structure, is hypothesized to reduce genotoxicity. This highlights the importance of the planar, aromatic structure for intercalation into DNA, and suggests that the more flexible, saturated structure of 9,10-dihydrobenzo[e]pyrene may favor binding to the three-dimensional pockets of proteins.

Furthermore, the stereochemistry of the molecule and its metabolites can influence interaction specificity. The spatial arrangement of hydroxyl groups in dihydrodiol metabolites can direct the subsequent metabolic steps, leading to the formation of different stereoisomeric epoxides with varying reactivities and binding affinities for macromolecules. pnas.org

Table 3: Structure-Activity Relationships in Macromolecular Interactions

| Structural Feature | Influence on Interaction Specificity |

| Dihydro- functionality | May favor protein binding over DNA interaction compared to the parent aromatic PAH. |

| Planarity and Aromaticity | Reduced planarity due to the saturated ring may decrease DNA intercalation and favor binding to protein active sites. |

| Position of Hydroxyl Groups (in metabolites) | Directs further metabolism and influences the stereochemistry of reactive intermediates, affecting their binding to macromolecules. pnas.org |

| Bay-Region | The presence of a "bay-region" in the molecular structure allows for the formation of highly reactive bay-region epoxides. nih.gov |

Computational Chemistry and Theoretical Modeling Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules like 9,10-Dihydrobenzo(e)pyrene. While direct computational studies on 9,10-Dihydrobenzo(e)pyrene are not extensively available in the reviewed literature, research on closely related polycyclic aromatic hydrocarbons (PAHs) and their derivatives provides a framework for understanding its characteristics.

A study on the structural and electronic properties of pyrene (B120774) and benzo[e]pyrene (B47544), investigated using DFT calculations with the B3LYP/6-311++G(d,p) level of theory, offers insights into the parent aromatic system. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial in this context. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

For instance, in a theoretical study of pyrene and its monochlorinated derivatives, DFT calculations were used to determine their electronic properties and chemical reactivity. researchgate.netscirp.org Such studies typically analyze parameters like HOMO-LUMO energies, chemical hardness, and electrophilicity to predict the most likely sites for electrophilic or nucleophilic attack.

Furthermore, computational studies on derivatives such as 9,10-dihydrobenzo(a)pyren-7(8H)-one have employed DFT (specifically, the B3LYP functional with 6-311+G(d,p) and cc-pVTZ basis sets) to investigate molecular geometries and electronic spectra. sfasu.edunih.gov These calculations also involved analyzing the HOMO-LUMO gaps and chemical hardness to understand the electronic transitions and reactivity. sfasu.edunih.gov While these findings are for a related but different molecule, the methodologies are directly applicable to the study of 9,10-Dihydrobenzo(e)pyrene.

Table 1: Representative Quantum Mechanical Calculation Parameters for PAH Derivatives

| Parameter | Description | Relevance |

| Method/Functional | e.g., B3LYP, M06-2X, ωB97XD | The chosen theoretical model for approximating the electronic structure. |

| Basis Set | e.g., 6-311++G(d,p), cc-pVTZ | The set of mathematical functions used to describe the atomic orbitals. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution | A larger value indicates greater stability. |

| Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons | Helps in predicting reactivity in polar reactions. |

This table presents common parameters used in quantum mechanical calculations for molecules related to 9,10-Dihydrobenzo(e)pyrene. The specific values would need to be calculated for the target compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Macromolecule Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for conformational analysis and understanding the interactions between a ligand, such as 9,10-Dihydrobenzo(e)pyrene, and biological macromolecules like proteins and DNA.

While specific MD simulation studies focused solely on 9,10-Dihydrobenzo(e)pyrene are not prominent in the available literature, the principles of this methodology are widely applied to related PAHs and their metabolites. For instance, research on the interaction of benzo[a]pyrene (B130552) derivatives with nuclear macromolecules has shown that different metabolites exhibit varying selectivity for DNA and proteins. nih.gov Such studies lay the groundwork for investigating how 9,10-Dihydrobenzo(e)pyrene might interact with cellular targets.

MD simulations can provide detailed, atomistic insights into:

Conformational Flexibility: How the three-dimensional shape of 9,10-Dihydrobenzo(e)pyrene changes over time in different environments (e.g., in solution or a protein binding pocket).

Binding Modes: The preferred orientation and interactions of the molecule when it binds to a macromolecule.

Interaction Energies: The strength of the interactions between the ligand and the macromolecule, helping to identify key residues involved in binding.

Solvent Effects: The role of water molecules in mediating or influencing the binding process.

Surface hopping molecular dynamics simulations have been used to investigate the photochemistry of pyrene complexes, providing time- and atom-resolved information on post-excitation processes. nih.gov This highlights the capability of MD simulations to explore dynamic processes.

Docking Studies for Enzyme-Substrate and Ligand-Receptor Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein or other receptor.

There is a lack of specific docking studies for 9,10-Dihydrobenzo(e)pyrene in the reviewed scientific literature. However, the methodology is highly relevant for predicting its potential biological targets. Docking algorithms could be used to screen 9,10-Dihydrobenzo(e)pyrene against a library of known enzyme and receptor structures to identify potential binding partners.

The process of a docking study typically involves:

Preparation of the Ligand Structure: Generating a 3D model of 9,10-Dihydrobenzo(e)pyrene and optimizing its geometry.

Preparation of the Receptor Structure: Obtaining a 3D structure of the target protein, often from a crystallographic or NMR experiment.

Docking Simulation: Using a scoring function to evaluate different binding poses of the ligand in the receptor's active site.

Analysis of Results: Identifying the most likely binding mode and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Recent advancements in machine learning and deep learning are being applied to develop general models for predicting enzyme-substrate relationships, which can complement traditional docking methods. nih.govnih.gov These models can be trained on large datasets of known enzyme-substrate pairs to predict the likelihood of an interaction for new molecules.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating theoretical molecular descriptors with experimentally determined activities.

No specific SAR or QSAR models for 9,10-Dihydrobenzo(e)pyrene were identified in the reviewed literature. However, the development of such a model would be a valuable tool for predicting the biological activity of related compounds and for designing new molecules with desired properties.

The key components of a QSAR study include:

A Dataset of Compounds: A series of molecules with known biological activities.

Molecular Descriptors: Numerical values that describe the physicochemical properties of the molecules. These can be calculated from the 2D or 3D structure of the molecules and can be constitutional, topological, geometrical, or quantum-chemical in nature.

A Statistical Method: A method to correlate the descriptors with the biological activity, such as multiple linear regression (MLR) or partial least squares (PLS).

Table 2: Examples of Theoretical Descriptors Used in SAR/QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic information about the composition of the molecule. |

| Topological | Connectivity indices, shape indices | Information about the atom connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, molecular volume, moments of inertia | Information about the 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial charges | Information about the electronic properties and reactivity of the molecule. |

By developing a QSAR model, it would be possible to predict the activity of new, unsynthesized derivatives of 9,10-Dihydrobenzo(e)pyrene, thereby prioritizing experimental efforts.

Environmental Biotransformation and Remediation Research Approaches

Microbial Degradation Pathways of Benzopyrene Dihydro-Compounds in Environmental Isolates

The microbial breakdown of polycyclic aromatic hydrocarbons (PAHs) is a key process in their removal from the environment. While specific studies on Benzo(e)pyrene, 9,10-dihydro- are limited, the degradation pathways can be inferred from research on structurally similar PAHs and their dihydro-derivatives.

Bacterial Biotransformation:

Bacteria are primary degraders of PAHs in soil and sediment environments. nih.gov The initial attack on PAHs by bacteria is typically an aerobic process involving the incorporation of molecular oxygen into the aromatic ring system. mdpi.com For dihydro-PAHs like Benzo(e)pyrene, 9,10-dihydro-, a likely initial step is enzymatic dehydrogenation to form the parent PAH, Benzo(e)pyrene. This rearomatization would then be followed by the well-established pathways for PAH degradation.

Alternatively, some bacteria may be capable of directly hydroxylating the saturated portion of the molecule. The primary enzymes involved in the initial oxidation of the aromatic ring of the parent PAH are dioxygenases , which introduce two hydroxyl groups to form a cis-dihydrodiol. nih.gov This is then followed by the action of dehydrogenases to form a diol.

Several bacterial genera are known for their PAH-degrading capabilities, including Pseudomonas, Mycobacterium, Rhodococcus, and Sphingomonas. nih.gov These organisms have been isolated from contaminated sites and have demonstrated the ability to utilize PAHs as a source of carbon and energy.

Fungal Biotransformation:

Fungi, particularly white-rot fungi, play a significant role in the degradation of complex organic pollutants like PAHs. asm.orgnih.gov Unlike bacteria, which often utilize PAHs as a primary growth substrate, fungi typically degrade these compounds through co-metabolism, where the degradation is facilitated by non-specific extracellular enzymes. asm.org

The primary fungal enzymes involved in PAH degradation are ligninolytic enzymes, including lignin peroxidase (LiP) , manganese peroxidase (MnP) , and laccase . mdpi.cominrs.ca These enzymes generate highly reactive radicals that can oxidize a wide range of organic compounds, including PAHs. researchgate.net

Fungi can also metabolize PAHs intracellularly via the cytochrome P450 monooxygenase system. cabidigitallibrary.org This pathway leads to the formation of arene oxides, which are then hydrolyzed by epoxide hydrolases to form trans-dihydrodiols. nih.govnih.gov These dihydrodiols can then be conjugated with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their detoxification. nih.gov

For Benzo(e)pyrene, 9,10-dihydro-, fungal metabolism could proceed through dehydrogenation to the parent PAH, followed by oxidation by ligninolytic enzymes or cytochrome P450. It is also plausible that fungi could directly hydroxylate the dihydro- structure.

The identification of metabolic intermediates is crucial for elucidating degradation pathways. While specific metabolites for Benzo(e)pyrene, 9,10-dihydro- have not been extensively documented in microbial systems, pathways can be proposed based on the degradation of analogous compounds like phenanthrene (B1679779) and benzo[a]pyrene (B130552).

A probable initial step is the dehydrogenation of 9,10-dihydrobenzo[e]pyrene to yield Benzo(e)pyrene . Following this, the degradation would likely proceed through established PAH catabolic pathways.

Bacterial Degradation Pathway Metabolites:

Following the formation of a cis-dihydrodiol from the parent PAH, subsequent enzymatic reactions lead to ring cleavage. For a compound like benzo[e]pyrene (B47544), the initial dioxygenase attack could occur at various positions on the aromatic rings. For instance, studies on the degradation of phenanthrene, which has a similar three-ring structure, show initial dioxygenation at the 1,2-, 3,4-, and 9,10- positions. nih.gov This leads to the formation of corresponding dihydrodiols, which are then further metabolized.

The subsequent degradation of these intermediates often converges on central metabolites like protocatechuic acid and salicylic acid , which can then enter the tricarboxylic acid (TCA) cycle. nih.gov

Fungal Degradation Pathway Metabolites:

Fungal degradation of PAHs typically results in the formation of hydroxylated and conjugated metabolites. The initial oxidation by cytochrome P450 monooxygenases produces arene oxides, which are then converted to trans-dihydrodiols. cabidigitallibrary.orgresearchgate.net These dihydrodiols, along with phenolic derivatives, can be conjugated with sulfate, glucose, or glucuronic acid. nih.gov For example, the metabolism of phenanthrene by the fungus Phanerochaete chrysosporium can yield phenanthrene trans-9,10-dihydrodiol. nih.gov

The table below summarizes potential key metabolites in the degradation of Benzo(e)pyrene, 9,10-dihydro-, based on analogous PAH degradation pathways.

| Initial Compound | Potential Intermediate Metabolites | Metabolic Pathway | Microorganism Type |

| BENZO(e)PYRENE, 9,10-DIHYDRO- | Benzo(e)pyrene | Dehydrogenation | Bacteria, Fungi |

| Benzo(e)pyrene | cis-Benzo(e)pyrene dihydrodiols | Dioxygenation | Bacteria |

| Benzo(e)pyrene | trans-Benzo(e)pyrene dihydrodiols | Monooxygenation/Epoxide Hydrolase | Fungi |

| Benzo(e)pyrene dihydrodiols | Dihydroxybenzo(e)pyrene | Dehydrogenation | Bacteria |

| Dihydroxybenzo(e)pyrene | Ring cleavage products (e.g., dicarboxylic acids) | Ring Cleavage Dioxygenases | Bacteria |

| Benzo(e)pyrene | Benzo(e)pyrene quinones | Oxidation | Fungi |

| trans-Benzo(e)pyrene dihydrodiols | Glucuronide or sulfate conjugates | Conjugation | Fungi |

Enzymatic Systems Involved in Environmental Degradation

The environmental degradation of Benzo(e)pyrene, 9,10-dihydro- is mediated by a variety of specific enzymatic systems in microorganisms. These enzymes catalyze the key steps of dehydrogenation, hydroxylation, and ring cleavage.

A critical initial step for a dihydro-PAH could be dehydrogenation to its parent aromatic compound. While specific dehydrogenases for 9,10-dihydrobenzo[e]pyrene have not been characterized, studies on perhydro-polycyclic aromatic hydrocarbons have identified dehydrogenation as a key process. nih.gov

Following potential dehydrogenation to benzo(e)pyrene, the key enzymes involved in its degradation would be:

Ring-hydroxylating dioxygenases (RHDs): These are multi-component enzymes found in bacteria that catalyze the initial stereospecific addition of two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. researchgate.net

Dihydrodiol dehydrogenases: These bacterial enzymes catalyze the oxidation of cis-dihydrodiols to the corresponding catechols, which are then substrates for ring-cleavage enzymes. nih.gov

Cytochrome P450 monooxygenases: In fungi, these intracellular enzymes introduce a single oxygen atom into the PAH molecule, forming an epoxide, which is then hydrolyzed to a trans-dihydrodiol. cabidigitallibrary.orgresearchgate.net

Ligninolytic enzymes (Lignin peroxidase, Manganese peroxidase, Laccase): These extracellular fungal enzymes have broad substrate specificity and can oxidize a wide range of recalcitrant compounds, including PAHs. mdpi.cominrs.ca They are particularly important for the degradation of high molecular weight PAHs.

Photodegradation Mechanisms in Aqueous and Atmospheric Environments

In addition to microbial degradation, photodegradation can be a significant pathway for the transformation of PAHs in the environment, particularly in aqueous systems and in the atmosphere. The rate and mechanism of photodegradation are influenced by factors such as light intensity, the presence of photosensitizers, and the chemical properties of the compound. researchgate.net

Direct Photolysis: PAHs can absorb solar radiation, leading to their excitation to a higher energy state. This excited molecule can then undergo various reactions, including isomerization, oxidation, or polymerization, leading to its degradation. nih.gov

Indirect Photolysis: This process involves the absorption of light by other substances in the environment, known as photosensitizers (e.g., humic acids, nitrates), which then generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.netresearchgate.net These ROS are highly reactive and can readily oxidize PAHs. nih.gov Studies on benzo[a]pyrene and benzo[e]pyrene have shown different photodegradation rates, suggesting that the molecular structure influences the susceptibility to photolysis. researchgate.net For 9,10-dihydrobenzo[e]pyrene, the presence of the saturated ring may alter its light-absorbing properties and reactivity with ROS compared to the parent PAH.

The photodegradation of PAHs can lead to the formation of various products, including quinones, phenols, and dicarboxylic acids. conicet.gov.ar However, some of these photo-products can be more toxic than the parent compound. researchgate.net

Bioremediation Strategy Development (Focus on Mechanisms and Methodologies)

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. openbiotechnologyjournal.com For soils and sediments contaminated with PAHs like Benzo(e)pyrene, 9,10-dihydro-, several strategies can be employed.

Bioaugmentation: This strategy involves the introduction of specific microorganisms or microbial consortia with known PAH-degrading capabilities to a contaminated site. nih.govmdpi.comcabidigitallibrary.orgnih.govnih.govnih.govnih.govnih.govasm.orgnih.gov The goal is to enhance the degrading population and accelerate the removal of the contaminants. The selection of effective strains is crucial and often involves isolating and characterizing indigenous microorganisms from the contaminated site itself, as they are already adapted to the environmental conditions. researchgate.net

Biostimulation: This approach focuses on stimulating the growth and activity of the indigenous microbial population by adding nutrients (e.g., nitrogen, phosphorus), electron acceptors (e.g., oxygen), or other growth-limiting substances. cabidigitallibrary.org This can be a cost-effective strategy as it utilizes the existing microbial community.

Slurry-Phase Bioreactors: For heavily contaminated soils, excavation and treatment in a bioslurry reactor can be an effective ex-situ remediation technique. mdpi.com In a slurry reactor, the soil is mixed with water to form a slurry, which is then aerated and supplemented with nutrients and, if necessary, a microbial inoculum (bioaugmentation). This process enhances the bioavailability of the contaminants to the microorganisms and allows for better control of environmental parameters, leading to faster and more complete degradation. nih.gov

The table below outlines these bioremediation strategies with a focus on their underlying mechanisms.

| Strategy | Mechanism | Methodology | Advantages | Limitations |

| Bioaugmentation | Introduction of specialized microorganisms to enhance the degradation capacity of the indigenous population. nih.govmdpi.comcabidigitallibrary.orgnih.govnih.govnih.govnih.govnih.govasm.orgnih.gov | Inoculation of contaminated soil or water with pre-grown cultures of PAH-degrading bacteria or fungi. | Can significantly increase degradation rates, especially for recalcitrant compounds. | Introduced microorganisms may not compete well with the indigenous population; requires cultivation of specific strains. |

| Biostimulation | Stimulation of the metabolic activity of indigenous PAH-degrading microorganisms. cabidigitallibrary.org | Addition of nutrients (N, P), oxygen, or other growth-limiting factors to the contaminated matrix. | Cost-effective; utilizes the adapted indigenous microbial community. | May be less effective for highly recalcitrant compounds or if the indigenous degrading population is low. |

| Slurry-Phase Bioreactors | Enhanced mass transfer and bioavailability of contaminants to microorganisms in a controlled environment. mdpi.com | Mixing of contaminated soil with water to form a slurry, followed by aeration, nutrient addition, and potentially bioaugmentation. | High degradation rates and efficiency; good control over process parameters. | Ex-situ method requiring excavation and transport of contaminated material; higher cost. |

Analytical Methodologies for Research Sample Preparation and Detection

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC, GC)

Chromatographic methods are central to the analysis of 9,10-dihydrobenzo[e]pyrene, providing the necessary resolving power to separate it from a complex mixture of structurally similar PAHs and metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two principal techniques employed for this purpose.

Reversed-phase HPLC is a powerful technique for the separation of PAHs and their metabolites from biological and environmental matrices. Studies on the metabolic activation of benzo[e]pyrene (B47544) derivatives have utilized RP-HPLC for the analysis of metabolites formed from 9,10-dihydrobenzo[e]pyrene nih.govresearchgate.net.

In a typical RP-HPLC setup for PAH analysis, a nonpolar stationary phase, such as a C18-bonded silica column (e.g., ZORBAX Eclipse PAH or DuPont Zorbax ODS), is used with a polar mobile phase researchgate.netagilent.com. A gradient elution is commonly employed, starting with a higher polarity mobile phase (e.g., a higher proportion of water) and gradually increasing the proportion of an organic modifier like acetonitrile or methanol thermofisher.com. This gradient allows for the effective separation of a wide range of PAHs and their derivatives based on their hydrophobicity thermofisher.comnih.gov.

For the detection of 9,10-dihydrobenzo[e]pyrene and related compounds, HPLC systems are often coupled with fluorescence or ultraviolet (UV) detectors. Fluorescence detection, in particular, offers high sensitivity and selectivity for PAHs agilent.comnih.gov.

Table 1: Illustrative RP-HPLC Parameters for PAH Analysis

| Parameter | Value |

|---|---|

| Column | C18-bonded silica (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40-60% B, increase to 100% B over 20-30 minutes |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 °C |

| Detection | Fluorescence (Ex/Em programmed) or UV (254 nm) |

Gas chromatography coupled with mass spectrometry is a highly specific and sensitive method for the identification and quantification of volatile and semi-volatile organic compounds, including PAHs like 9,10-dihydrobenzo[e]pyrene. Research has confirmed the identification of 9,10-dihydrobenzo[e]pyrene in complex biological extracts, such as from mushrooms, using GC-MS analysis smujo.id.

The standard approach involves injecting a sample extract into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a long, thin capillary column. The column is typically coated with a nonpolar or mid-polarity stationary phase, such as 5% phenyl methylpolysiloxane (e.g., DB-5ms), which separates compounds based on their boiling points and interaction with the phase helcom.ficedre.fr. A programmed temperature ramp is used to elute the compounds in order of increasing boiling point thermofisher.com.

The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) is often used, where the instrument is set to detect only specific ions characteristic of the target analyte, significantly improving sensitivity and reducing matrix interference thermofisher.comagilent.com.

Table 2: Typical GC-MS Parameters for PAH Analysis

| Parameter | Value |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 300 °C |

| Injection Mode | Splitless |

| Oven Program | 50 °C (1 min), ramp at 10 °C/min to 320 °C, hold for 5 min |

| MS Source Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Sample Preparation Protocols for Complex Biological and Environmental Matrices

The analysis of 9,10-dihydrobenzo[e]pyrene from complex samples necessitates rigorous sample preparation to extract the analyte, remove interfering substances, and concentrate it to detectable levels nih.gov. The choice of protocol depends on the sample matrix.

For biological matrices such as tissues or microsomal incubations, sample preparation often begins with alkaline digestion (saponification) or direct solvent extraction helcom.finih.gov. Saponification helps to break down fatty tissues and release the lipophilic PAHs. Liquid-liquid extraction (LLE) with a nonpolar solvent like hexane or dichloromethane is then used to partition the PAHs from the aqueous phase mdpi.comdoi.org. For fatty samples like fish, modern techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by dispersive solid-phase extraction (dSPE) with lipid-removing sorbents have proven effective agilent.comagilent.com.

For environmental matrices , the approach varies.

Water samples typically require a preconcentration step. Solid-phase extraction (SPE) is widely used, where a large volume of water is passed through a cartridge containing a C18 or similar sorbent that retains the PAHs. The analytes are then eluted with a small volume of an organic solvent agilent.comnih.gov.

Solid samples like soil, sediment, or airborne particulate matter often require more intensive extraction methods. Techniques such as Soxhlet extraction, ultrasonic-assisted extraction (UAE), or accelerated solvent extraction (ASE) are employed using solvents like dichloromethane or acetone/hexane mixtures mdpi.comresearchgate.netresearchgate.net.

Following initial extraction, a cleanup step is almost always necessary to remove co-extracted matrix components. This is commonly achieved using column chromatography with adsorbents like silica gel or Florisil nih.gov.

Development of Detection Methods with High Sensitivity and Specificity

Achieving high sensitivity and specificity is paramount for the reliable detection of trace levels of 9,10-dihydrobenzo[e]pyrene.

Specificity is significantly enhanced by using mass spectrometry. GC-MS and LC-MS provide structural information that allows for confident identification. The ultimate in specificity is achieved with tandem mass spectrometry (MS/MS), available in both GC (GC-MS/MS) and LC (LC-MS/MS) systems cedre.frjeol.com. In MS/MS, a specific precursor ion for the target analyte is selected, fragmented, and then a specific product ion is monitored. This technique, known as selected reaction monitoring (SRM), drastically reduces background noise and chemical interference, making it ideal for complex matrices jeol.com.

Sensitivity has been advanced on several fronts.

Fluorescence Detection: For HPLC, fluorescence detectors are exceptionally sensitive for PAHs, which are naturally fluorescent compounds jasco-global.comjascoinc.com. By using a programmable detector, the excitation and emission wavelengths can be optimized for specific compounds as they elute, maximizing the signal-to-noise ratio scispace.com. Sensitivity can be 20 to 400 times greater than UV detection, with detection limits in the low picogram range jasco-global.comjascoinc.com.

Advanced Mass Spectrometry: High-sensitivity GC-MS/MS systems can achieve instrument detection limits in the femtogram range jeol.com. The use of high-resolution mass spectrometry (HRMS) can also improve sensitivity and specificity by distinguishing analytes from interferences with very similar nominal masses nih.gov.

Novel Ionization Techniques: Emerging methods such as nanodroplet interfacial ionization (NII) coupled with mass spectrometry have shown the potential for extremely high sensitivity, reaching the attomole level for direct detection of PAHs in complex biological samples acs.org.

These advanced methodologies ensure that even minute quantities of 9,10-dihydrobenzo[e]pyrene can be accurately and reliably measured in challenging research samples.

Q & A

Basic: How can researchers differentiate Benzo(e)pyrene from its structural isomers in environmental samples?

To distinguish Benzo(e)pyrene from isomers like Benzo(a)pyrene, use gas chromatography-mass spectrometry (GC-MS) with a high-resolution capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness). Validate resolution using certified reference materials and monitor specific ion fragments (e.g., m/z 252 for parent ions). Method validation should include checks for co-elution and matrix interference .

Advanced: What statistical approaches are recommended for estimating upper confidence limits (UCLs) of Benzo(e)pyrene concentrations in small datasets?

For small sample sizes (n < 10), non-parametric Chebyshev UCL methods are preferred due to their distribution-free assumptions. When data approximate normality, parametric methods like Student’s t-UCL (95% confidence) can be applied. For skewed distributions, Hall’s Bootstrap UCL or BCA Bootstrap UCL provide robust alternatives. Always report the coefficient of variation (CV) and skewness to justify method selection .

Basic: What synthetic routes are documented for dihydro derivatives of polycyclic aromatic hydrocarbons like Benzo(e)pyrene?

Multi-step synthesis involving carbonium ion rearrangements and catalytic reductions is common. For example, fluoren-9-one can be converted to intermediates like 9,9'-bifluorene-9,9'-diol via acid-catalyzed dimerization. Subsequent oxidation and reduction steps yield spirocyclic derivatives, validated using NMR and high-resolution mass spectrometry .

Advanced: How can physiologically based pharmacokinetic (PBPK) models improve toxicity extrapolation for Benzo(e)pyrene metabolites?

PBPK models integrate physiological parameters (e.g., organ volumes, blood flow rates) and biochemical data (e.g., partition coefficients, enzyme kinetics) to predict metabolite distribution. For transplacental studies, incorporate life-stage parameters (e.g., placental permeability) to model fetal exposure. Validation requires comparing model outputs with in vivo biomarker data (e.g., DNA adduct levels) .

Basic: What analytical validation parameters are critical when quantifying Benzo(e)pyrene in complex matrices?

Key parameters include:

- Linearity (R² ≥ 0.995 over 0.1–100 ppb range)

- Limit of detection (LOD) and quantification (LOQ) (e.g., 0.1 ppb via signal-to-noise > 3:1)

- Recovery rates (80–120% in spiked samples)

- Precision (relative standard deviation < 15% for intra-day replicates)

Use isotope-labeled internal standards (e.g., D12-Benzo(a)pyrene) to correct for matrix effects .

Advanced: How to resolve contradictions between chromatographic data and computational predictions for Benzo(e)pyrene isomer behavior?

Discrepancies in ionization efficiency (e.g., negative-ion mode sensitivity) can arise from differences in electron affinity (EA) . Validate computational EA predictions (e.g., via density functional theory) against experimental mass spectra. For isomers with similar retention times, employ tandem MS/MS or collision-induced dissociation to isolate fragment patterns .

Basic: What structural characterization techniques are essential for confirming Benzo(e)pyrene derivatives?

Combine:

- Nuclear magnetic resonance (NMR) : ¹H/¹³C spectra for hydrogen/carbon environments.

- High-resolution mass spectrometry (HRMS) : Exact mass (< 5 ppm error) for molecular formula confirmation.

- X-ray crystallography : For absolute stereochemistry of dihydro derivatives.

Digital reproducibility requires standardized SMILES/InChI descriptors .

Advanced: What experimental designs address the photolability of Benzo(e)pyrene during environmental sampling?

Implement:

- Light-protected sampling : Use amber glassware and minimize UV exposure.

- Temperature control : Store samples at -20°C to retard degradation.

- Photostability assays : Conduct spiked recovery tests under simulated solar radiation (e.g., 300–800 nm, 12 hr exposure).

Report degradation products (e.g., quinones) via LC-UV/Vis or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.